![molecular formula C15H11FN2O2 B2887009 N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide CAS No. 2305561-03-7](/img/structure/B2887009.png)
N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide
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Description
“N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide” is a chemical compound with the molecular formula C15H11FN2O2. It is related to 2-(4-fluorobenzoyl)pyridin-3-amine, which has a molecular weight of 216.21 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The InChI code for the related compound 2-(4-fluorobenzoyl)pyridin-3-amine is 1S/C12H9FN2O/c13-9-5-3-8(4-6-9)12(16)11-10(14)2-1-7-15-11/h1-7H,14H2 . This provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide” are not available, related compounds have been studied. For example, the bimetallic metal–organic framework Fe2Ni-BDC has been shown to be a productive heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to create N-(pyridin-2-yl)-benzamide .Future Directions
properties
IUPAC Name |
N-[2-(4-fluorobenzoyl)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-2-13(19)18-12-4-3-9-17-14(12)15(20)10-5-7-11(16)8-6-10/h2-9H,1H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXBYYENUJRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide |
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